8-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline
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Overview
Description
8-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline involves multiple steps, starting with the preparation of the 6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl intermediate. This intermediate can be synthesized through a manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water . The subsequent steps involve the functionalization of the piperidine ring and the sulfonylation of the quinoline core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
8-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the quinoline or piperidine rings.
Substitution: Substitution reactions can occur at various positions on the quinoline or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like t-BuOOH, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like water or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
8-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives
- 5H-5-Methyl-6,7-dihydrocyclopentapyrazine
Uniqueness
8-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
8-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-30(28,20-8-2-4-17-6-3-11-23-22(17)20)26-12-9-16(10-13-26)15-29-21-14-18-5-1-7-19(18)24-25-21/h2-4,6,8,11,14,16H,1,5,7,9-10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZZGNJQBHEIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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